molecular formula C16H14S2 B14609713 Ethyl 9H-fluorene-3-carbodithioate CAS No. 60599-16-8

Ethyl 9H-fluorene-3-carbodithioate

Cat. No.: B14609713
CAS No.: 60599-16-8
M. Wt: 270.4 g/mol
InChI Key: YFEIGECSTVZFLE-UHFFFAOYSA-N
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Description

Ethyl 9H-fluorene-3-carbodithioate is a chemical compound with the molecular formula C16H14S2 It is known for its unique structure, which includes a fluorene backbone and a carbodithioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-fluorene-3-carbodithioate typically involves the reaction of 9H-fluorene-3-carbodithioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9H-fluorene-3-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Ethyl 9H-fluorene-3-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9H-fluorene-3-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the fluorene backbone provides stability and enhances the compound’s ability to interact with biological membranes .

Comparison with Similar Compounds

    9H-Fluorene-3-carbodithioic acid: The parent compound from which ethyl 9H-fluorene-3-carbodithioate is derived.

    Ethyl 9H-fluorene-2-carbodithioate: A structural isomer with the carbodithioate group at a different position on the fluorene ring.

    Mthis compound: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

60599-16-8

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

ethyl 9H-fluorene-3-carbodithioate

InChI

InChI=1S/C16H14S2/c1-2-18-16(17)13-8-7-12-9-11-5-3-4-6-14(11)15(12)10-13/h3-8,10H,2,9H2,1H3

InChI Key

YFEIGECSTVZFLE-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)C1=CC2=C(CC3=CC=CC=C32)C=C1

Origin of Product

United States

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